3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride
CAS No.: 1185301-45-4
Cat. No.: VC2644537
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185301-45-4 |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.7 g/mol |
| IUPAC Name | 3-(2-methoxy-N-methylanilino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-12(8-7-11(13)14)9-5-3-4-6-10(9)15-2;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
| Standard InChI Key | YDXUISTUJPGEGU-UHFFFAOYSA-N |
| SMILES | CN(CCC(=O)O)C1=CC=CC=C1OC.Cl |
| Canonical SMILES | CN(CCC(=O)O)C1=CC=CC=C1OC.Cl |
Introduction
Chemical Structure and Properties
Structural Features
3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride consists of a 2-methoxyphenyl group attached to a nitrogen atom that also bears a methyl substituent. This tertiary amine is connected to a three-carbon propionic acid chain, with the entire molecule existing as a hydrochloride salt. This combination creates a compound with both basic (amine) and acidic (carboxylic acid) functional groups.
Physical and Chemical Properties
As a hydrochloride salt, the compound is expected to exist as a crystalline solid at room temperature with enhanced water solubility compared to its free base form. The presence of the aromatic ring with a methoxy substituent confers specific spectroscopic properties, while the acid-base characteristics derive from the carboxylic acid and amine functionalities.
Table 1.1: Predicted Physicochemical Properties of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₁H₁₆NO₃·HCl | Based on chemical structure |
| Molecular Weight | ~245.71 g/mol | Calculated from molecular formula |
| Physical State | White to off-white crystalline solid | Typical for amino acid hydrochlorides |
| Solubility | Highly soluble in water; soluble in lower alcohols | Based on salt formation and functional groups |
| pKa (carboxylic acid) | ~3.5-4.5 | Typical for beta-amino acids |
| pKa (amine salt) | ~9.0-10.0 | Characteristic of N-methylated aniline derivatives |
| Log P | ~1.2-1.8 | Estimated based on functional groups |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be a primary method for structural confirmation of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride. Based on related compounds in the search results, particularly those containing methoxyphenyl groups and amino acid derivatives, the following spectral patterns can be predicted:
¹H NMR Spectroscopy
The proton NMR spectrum would display characteristic signals for the aromatic protons of the 2-methoxyphenyl group in the region of δ 6.8-7.6 ppm. The methoxy group would typically appear as a singlet at approximately δ 3.8 ppm, while the N-methyl group would give a singlet around δ 2.3-2.5 ppm. The propionic acid chain would show two triplets for the methylene groups.
Table 2.1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 6.8-7.6 | multiplet | 4H |
| OCH₃ | ~3.8 | singlet | 3H |
| N-CH₃ | ~2.3-2.5 | singlet | 3H |
| N-CH₂ | ~2.8-3.1 | triplet | 2H |
| CH₂-COOH | ~2.5-2.7 | triplet | 2H |
| COOH | ~12.0-13.0 | broad singlet | 1H |
This prediction is supported by comparison with similar compounds described in the literature, such as methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate derivatives, which show comparable chemical shifts for aromatic and methoxy protons .
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would exhibit signals for the carboxylic carbon (δ ~175 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic carbons (δ ~30-60 ppm). The methoxy carbon would typically appear around δ 55 ppm, similar to other methoxyphenyl-containing compounds .
Mass Spectrometry
Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern. For 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride, the expected molecular ion peak [M+H]⁺ would appear at approximately m/z 210 (for the free base) or fragments characteristic of the hydrochloride salt.
Common fragmentation patterns might include cleavage at the C-N bond, loss of the carboxylic acid group, and fragments associated with the methoxyphenyl moiety. These patterns would be similar to those observed for other amino acid derivatives with aromatic substituents .
Synthesis Methods
Several synthetic approaches could be employed to prepare 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride. The following methods are proposed based on established organic synthesis principles and information from related compounds in the search results.
Michael Addition Approach
A straightforward method would involve Michael addition of N-methyl-2-methoxyaniline to acrylic acid or its derivatives:
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Reaction of N-methyl-2-methoxyaniline with acrylic acid in an appropriate solvent
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Purification of the free base product
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Treatment with hydrogen chloride to form the hydrochloride salt
This approach is similar to synthetic methods used for preparing other amino acid derivatives, as described in search result , where nucleophilic additions were employed to create new carbon-carbon or carbon-nitrogen bonds.
Nucleophilic Substitution Approach
An alternative route would involve nucleophilic substitution:
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Reaction of N-methyl-2-methoxyaniline with 3-bromopropionic acid or 3-chloropropionic acid
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Base-catalyzed substitution reaction (commonly using K₂CO₃ or triethylamine)
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Isolation of the product and conversion to the hydrochloride salt
This method parallels the synthetic strategies employed for similar compounds, where halogenated precursors were used to introduce functional groups via nucleophilic substitution reactions .
Table 3.1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Starting Materials | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Michael Addition | N-methyl-2-methoxyaniline, acrylic acid | Room temperature, 24-48h, polar solvent | Atom economy, mild conditions | Potential for side reactions |
| Nucleophilic Substitution | N-methyl-2-methoxyaniline, 3-bromopropionic acid | Base, DMF/acetonitrile, 50-60°C, 8-12h | Good yields, controlled reactivity | Requires handling of reactive halides |
| Reductive Amination | 2-methoxybenzaldehyde, methylamine, acrylate | Two-step process with reducing agent | Versatility, stereocontrol potential | More complex, multiple steps |
Purification and Characterization
Purification would typically involve recrystallization from appropriate solvents (ethanol/water mixtures or acetone/diethyl ether) followed by characterization using NMR spectroscopy, mass spectrometry, and elemental analysis. The hydrochloride salt formation would be achieved by treating the free base with hydrogen chloride in diethyl ether or other non-protic solvents.
Analytical Methods and Considerations
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the method of choice for analysis of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride:
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Reverse-phase HPLC using C18 columns
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Mobile phase: acetonitrile/water mixture with buffer (typically phosphate buffer at pH 3-4)
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UV detection at wavelengths corresponding to the aromatic absorbance (typically 220-280 nm)
This approach aligns with analytical methods commonly employed for similar amino acid derivatives and aromatic compounds described in the literature .
Stability Considerations
Understanding the stability profile of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride would be essential for its handling and storage:
Table 5.1: Predicted Stability Parameters
| Condition | Expected Stability | Potential Degradation Pathways |
|---|---|---|
| Acidic pH (1-3) | Generally stable | Minimal degradation expected |
| Neutral pH (6-8) | Moderately stable | Gradual hydrolysis possible |
| Basic pH (>9) | Less stable | Enhanced hydrolysis of the amine bond |
| Elevated temperature | Reduced stability | Decarboxylation, oxidation of methoxy group |
| Light exposure | Potential photosensitivity | Aromatic oxidation or rearrangement |
| Standard storage (dry, 2-8°C) | Stable | Minimal degradation over extended periods |
These predictions are based on the general behavior of similar compounds containing methoxyphenyl groups and amino acid functionalities.
Future Research Directions
Several promising research avenues could be pursued to enhance understanding of 3-[(2-Methoxy-phenyl)-methyl-amino]-propionic acid hydrochloride:
Structure-Activity Relationship Studies
Development of a series of analogues with variations in:
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Position of the methoxy group on the phenyl ring (ortho, meta, para)
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Nature of the N-alkyl substituent (methyl, ethyl, other alkyl groups)
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Length of the carbon chain between the amine and carboxylic acid
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Introduction of additional functional groups
This approach parallels the structure modification strategies described in search result , where a series of compounds were synthesized based on structure modification of a model compound to investigate structure-activity relationships.
Biological Screening
Comprehensive biological evaluation including:
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Enzyme inhibition assays, particularly focusing on HDACs based on the activities of related compounds
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Antiproliferative activity against various cancer cell lines
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Receptor binding studies to investigate potential neuroactive properties
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Metabolic stability and pharmacokinetic profiling
Advanced Synthetic Methodologies
Development of improved synthetic routes focusing on:
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Stereoselective synthesis if chirality is relevant
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Green chemistry approaches with reduced environmental impact
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Scalable processes for potential industrial applications
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